molecular formula C10H16ClN B1293589 N,N-Diethylaniline hydrochloride CAS No. 5882-45-1

N,N-Diethylaniline hydrochloride

Cat. No. B1293589
CAS RN: 5882-45-1
M. Wt: 185.69 g/mol
InChI Key: PQCWTNQXCXUEAO-UHFFFAOYSA-N
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Description

N,N-Diethylaniline hydrochloride is a derivative of diethylaniline, which is an organic compound used in various chemical syntheses and as an intermediate in the manufacturing of dyes. It is formed by introducing a hydrochloride group to N,N-diethylaniline, potentially altering its physical and chemical properties and making it more soluble in water.

Synthesis Analysis

The synthesis of N,N-diethylaniline can be achieved through several methods. One approach involves the direct amination of benzene with diethylamine in the presence of an iridium(I)/mercury(II) based system, which allows for the formation of N,N-diethylaniline under mild conditions . Other methods include the use of phase transfer catalysis with different catalysts such as tetraethylammonium chloride , tetramethylammonium hydroxide , tetraethyl ammonium hydroxide , and benzyl triethylammonium chloride . These methods vary in their reaction conditions and yields, with some achieving up to 90.6% yield . Additionally, N,N-diethylaniline can be synthesized in a microemulsion system from aniline and bromoethane, which offers a different approach to the synthesis process .

Molecular Structure Analysis

The molecular structure of N,N-diethylaniline has been studied through various spectroscopic techniques. Quantum chemical calculations suggest that the molecule is not planar, with the amino group exhibiting a somewhat sp3 hybridization-like character . This non-planarity can influence the molecule's reactivity and interactions with other chemical species.

Chemical Reactions Analysis

N,N-diethylaniline participates in charge-transfer complexes with iodine, acting as a sigma-donor. The formation constants and spectral characteristics of these complexes have been studied, revealing insights into the molecular interactions and the influence of solvent polarity . Additionally, the compound has been used to synthesize various dyes, demonstrating its utility in dye manufacturing .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-diethylaniline derivatives have been explored, particularly in the context of their photophysical properties. For instance, certain dyes containing N,N-diethylaniline show solvatochromism, which is the change in color with the polarity of the solvent . This property is significant for applications in non-linear optics (NLO) and as viscosity sensors in the near-infrared region . The genotoxicity of N,N-diethylaniline has also been evaluated, with studies indicating that it can induce sister chromatid exchanges in human lymphocytes, suggesting potential genotoxic effects .

Safety And Hazards

N,N-Diethylaniline hydrochloride is considered hazardous. It is corrosive and irritating to skin, eyes, and mucous membranes. It is moderately toxic by inhalation, absorption, and ingestion . The compound is also considered a danger due to its reactivity with water, which liberates extremely flammable gases .

properties

IUPAC Name

N,N-diethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCWTNQXCXUEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207551
Record name Aniline, N,N-diethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylaniline hydrochloride

CAS RN

5882-45-1
Record name Benzenamine, N,N-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5882-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N,N-diethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, N,N-diethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
M Kiese, E Rauscher, N Weger - Naunyn-Schmiedebergs Archiv für …, 1966 - Springer
Since the concentrations of phenylhydroxylamine and nitrosobenzene in the blood of cats and dogs are too low to produce all the hemiglobin observed following the injection of N,N-…
Number of citations: 20 link.springer.com
LG Ladwig - 1965 - ir.library.oregonstate.edu
The reaction of certain purin-8-ols with phosphorus oxychloride and N, N-diethylaniline are described. 9-Amino-6-chloropurin-8-ol monohydrate reacted with phosphorus oxychloride …
Number of citations: 0 ir.library.oregonstate.edu
PM Mader - Journal of the American Chemical Society, 1960 - ACS Publications
The rate of disappearance of hydrogen peroxide in its reaction with/>-amino-N, N-diethylaniline, catalyzed by the ferric iron-EDTA complex, has been measured polarographically in the …
Number of citations: 14 pubs.acs.org
GS Rautela, RJ Liedtke - Clinical chemistry, 1978 - academic.oup.com
We describe a completely automated enzymic system for measuring total cholesterol in serum. All reagents are contained in an analytical test pack and the test is performed on Du …
Number of citations: 110 academic.oup.com
RC Reynolds, BD Astill, DW Fassett - Food and Cosmetics Toxicology, 1970 - Elsevier
Guinea-pigs were repeatedly exposed to solutions of the substituted p-phenylenediamine, 3-methyl-4-amino-N,N-diethylaniline hydrochloride. On chromatograms of acid hydrolysates …
Number of citations: 1 www.sciencedirect.com
K Hirayama, N Unohara - Bunseki Kagaku, 1984 - jstage.jst.go.jp
A highly sensitive catalytic method for determining ultratrace amounts of manganese (II) has been described. The method is based on the catalytic oxidation of N, N-diethylaniline by …
Number of citations: 15 www.jstage.jst.go.jp
WA Haase - 1965 - ir.library.oregonstate.edu
Since the use of N, N-diethylaniline hydrochloride in the chlorination of uric acid with phosphoryl chloride seems to promote the reaction, a study of the effect of other salts of nitrogenous …
Number of citations: 1 ir.library.oregonstate.edu
RD Mahale, SP Chaskar, KE Patil… - … Process Research & …, 2012 - ACS Publications
A safe and inexpensive procedure for asymmetric reduction of ketones using in situ prepared N,N-diethylaniline borane (DEANB) and oxazaborolidine catalyst from sodium borohydride…
Number of citations: 22 pubs.acs.org
RS Strebin - 1962 - ir.library.oregonstate.edu
2, 6, 8tichloropurine. By the use of" pyrophosphoryl chloride" in place of phosphorus oxychioride in the chlorination reaction, with N, N.-dimethyl-p-toluicline as the amine, only a trace of …
Number of citations: 0 ir.library.oregonstate.edu
M SANEYOSHI, SI WATANABE - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
5-Alkylbarbituric acids (1b-f) were converted to 5-alkyl-2, 4, 6-trichloropyrimidines (2b-f) by using phosphoryl chloride in refluxing n-butyl acetate in the presence of N, N-diethylaniline …
Number of citations: 9 www.jstage.jst.go.jp

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